3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid
Description
3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid is a benzoic acid derivative featuring a hydroxy group at position 3 and a substituted acetamido group at position 4. The acetamido substituent includes a tetrahydrofuran (oxolan) moiety at the β-position of the acetyl chain. This compound falls under Category D8 in chemical databases (EN300-386294, EN300-392875) and is characterized by its hybrid structure, combining a polar hydroxy group with a moderately lipophilic oxolan ring .
Properties
IUPAC Name |
3-hydroxy-4-[[2-(oxolan-2-yl)acetyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-6-8(13(17)18)3-4-10(11)14-12(16)7-9-2-1-5-19-9/h3-4,6,9,15H,1-2,5,7H2,(H,14,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIFMBGKJKSYCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CC(=O)NC2=C(C=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hydroxybenzoic Acid Core: This can be achieved through the hydroxylation of benzoic acid derivatives under controlled conditions.
Introduction of the Oxolane Ring: The oxolane ring can be introduced via a cyclization reaction involving appropriate precursors.
Acetamido Group Addition: The acetamido group is typically introduced through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The acetamido group can be reduced to an amine under appropriate conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamido group can participate in various biochemical reactions. The oxolane ring provides structural stability and can influence the compound’s overall reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The following table compares 3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid with structurally related benzoic acid derivatives:
Key Findings
Substituent Position and Bioactivity :
- The 3-hydroxy-4-substituted configuration in the target compound contrasts with 2-substituted analogs (e.g., ), which often exhibit distinct electronic and steric effects. For instance, 2-substituted derivatives with sulphonyl or oxo groups (e.g., ) display higher acidity and reactivity due to electron-withdrawing effects, whereas the oxolan group in the target compound provides a neutral ether oxygen, favoring solubility without excessive reactivity .
Impact of Substituent Chemistry :
- Oxolan vs. Sulphonyl : The oxolan moiety in the target compound offers a cyclic ether structure, which may improve membrane permeability compared to the polar sulphonyl group in 2-(Acetamido)-4-((2-hydroxyethyl)sulphonyl)benzoic acid .
- Methyl vs. Hydroxy : In 3-acetamido-4-methyl derivatives (), the methyl group enhances hydrophobic interactions with enzyme pockets (e.g., PTP1B), while the hydroxy group in the target compound could facilitate H-bonding with biological targets .
Synthetic Routes: The synthesis of 2-(2-oxo-2-arylacetamido)benzoic acids () involves acid-catalyzed rearrangements of nitroaryl oxiranes, whereas 3-acetamido-4-methyl derivatives () are synthesized via coupling reactions.
Biological Relevance: Antiplasmodial compounds like LabMol-151 () highlight the importance of bulky substituents (e.g., morpholine-dioxonaphthalene) for nanomolar activity. The oxolan group in the target compound, while less complex, may offer a scaffold for optimizing selectivity and reducing cytotoxicity .
Biological Activity
3-Hydroxy-4-[2-(oxolan-2-yl)acetamido]benzoic acid is a complex organic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Structure and Properties
The compound features a hydroxybenzoic acid core, an oxolane ring, and an acetamido group. The hydroxy group can form hydrogen bonds with biological molecules, while the acetamido group is involved in various biochemical reactions. The oxolane ring contributes to the compound's structural stability and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The following mechanisms have been proposed:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on key enzymes such as cyclooxygenase (COX) and carbonic anhydrase, which are involved in inflammatory processes. This suggests that this compound may exhibit anti-inflammatory properties by inhibiting these enzymes.
- Cellular Uptake : Studies indicate that compounds with similar structures can be effectively taken up by cancer cell lines, potentially leading to apoptosis or cell death.
Biological Activities
Research into the biological activities of this compound has highlighted several promising areas:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects against various bacterial strains. For instance, compounds with similar functionalities have demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, as indicated by its structural similarity to known anti-inflammatory agents. Its ability to inhibit COX enzymes could be a key factor in this activity.
- Cytotoxicity : There is evidence suggesting that this compound may induce apoptosis in certain cancer cell lines. This is particularly relevant for developing new anticancer therapies.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Hydroxybenzoic Acid | Lacks oxolane ring and acetamido group | Antimicrobial and anti-inflammatory |
| 5-Acetamido-2-Hydroxy Benzoic Acid | Contains acetamido but different hydroxyl position | Analgesic and anti-inflammatory |
| 3,4-Dihydroxybenzoic Acid | Additional hydroxyl group | Antioxidant properties |
Case Studies and Research Findings
Recent studies have explored the synthesis and biological evaluation of derivatives related to this compound. Notable findings include:
- Synthesis Pathways : Various synthetic routes have been developed to create this compound, often involving multi-step processes that incorporate hydroxylation and acylation techniques.
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, showing significant reductions in inflammation markers when treated with these derivatives.
Future Directions
The exploration of this compound's biological activity is still in early stages. Future research should focus on:
- Detailed Pharmacological Studies : Comprehensive in vitro and in vivo studies are required to fully elucidate the therapeutic potential and safety profile of this compound.
- Mechanistic Insights : Understanding the precise molecular interactions and pathways affected by this compound will aid in its development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
